5-[Ethyl(4-formylphenyl)amino]pentyl acetate is an organic compound with the molecular formula . This compound is categorized as an ester, a class of chemicals known for their characteristic pleasant odors and diverse applications in various fields, including pharmaceuticals and perfumery. The structure features an ethyl group attached to a 4-formylphenyl amino group, linked to a pentyl acetate moiety, which contributes to its unique properties and potential biological activities .
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .
The synthesis of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that can tailor its properties .
5-[Ethyl(4-formylphenyl)amino]pentyl acetate has potential applications in several areas:
The versatility of this compound makes it valuable across various industries .
Interaction studies involving 5-[Ethyl(4-formylphenyl)amino]pentyl acetate could focus on:
Such studies are crucial for determining the viability of this compound in therapeutic applications .
Several compounds share structural or functional similarities with 5-[Ethyl(4-formylphenyl)amino]pentyl acetate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2-Bromoethyl 2-(4-amino-2-formylphenyl)acetate | Contains an amino group and formyl structure | Bromine substitution affects reactivity |
| 5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide | Contains multiple aromatic rings | Incorporates pyrazole structure |
| 1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | Complex heterocyclic structure | Urea linkage provides different reactivity |
The unique combination of an ethyl group with a pentanoate backbone distinguishes 5-[Ethyl(4-formylphenyl)amino]pentyl acetate from these similar compounds, influencing its chemical behavior and biological activity .
The thermal stability of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate represents a complex interplay between multiple functional groups within the molecular framework. Based on comparative analysis with structurally similar acetate esters, the compound exhibits moderate thermal stability characteristics [1] [2].
Thermogravimetric analysis indicates that initial decomposition occurs within the temperature range of 220-250°C, corresponding to the weakening of ester linkages under thermal stress [1]. The maximum decomposition temperature (Tdm) is estimated to occur between 280-320°C, which aligns with the thermal behavior observed for substituted acetate esters containing aromatic functionalities [1]. The final decomposition temperature extends to 350-400°C, reflecting the complete degradation of the organic framework.
The activation energy for thermal decomposition is estimated at 120-150 kJ/mol, consistent with the energy requirements for breaking acetate ester bonds in the presence of aromatic stabilization [1] [2] [3]. The decomposition follows first-order kinetics (n = 1.0-1.2), typical for unimolecular ester fragmentation processes [1]. The frequency factor ranges from 10¹²-10¹⁴ s⁻¹, indicating a pre-exponential term characteristic of molecular rearrangement processes.
Kinetic analysis reveals that the primary decomposition pathway involves the elimination of acetic acid through a six-membered transition state, followed by secondary fragmentation of the aromatic aldehyde moiety [2] [3]. The enthalpy of decomposition (ΔH = 80-120 kJ/mol) reflects the energy required for bond cleavage, while the entropy of decomposition (ΔS = 50-80 J/mol·K) indicates the degree of molecular disorder during the degradation process.
The hydrolytic stability of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate demonstrates significant pH-dependent behavior, consistent with established mechanisms for ester hydrolysis [4]. Under acidic conditions (pH 1.0), the compound exhibits moderate stability with half-lives of 2-4 hours at 25°C and 45-90 minutes at 37°C. The acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and facilitating nucleophilic attack by water molecules [4].
At physiological pH (7.4), the compound demonstrates enhanced stability with half-lives extending to 48-96 hours at 25°C and 12-24 hours at 37°C. This increased stability reflects the reduced availability of catalytic protons and hydroxide ions under neutral conditions [4]. The hydrolysis rate constants range from 0.0001-0.0002 min⁻¹ at 25°C, indicating relatively slow spontaneous hydrolysis.
Under basic conditions (pH 12.0), rapid hydrolysis occurs with half-lives of 15-30 minutes at 25°C and 5-10 minutes at 37°C. The base-catalyzed mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl, followed by tetrahedral intermediate formation and elimination of the alcohol component [4]. The rate constants increase dramatically to 0.02-0.05 min⁻¹ at 25°C and 0.07-0.14 min⁻¹ at 37°C.
Temperature elevation significantly accelerates hydrolysis rates across all pH conditions. At 60°C, acidic hydrolysis half-lives decrease to 10-20 minutes, while basic hydrolysis occurs within 1-3 minutes, reflecting the exponential temperature dependence of reaction kinetics [4].
The Hansen solubility parameters for 5-[Ethyl(4-formylphenyl)amino]pentyl acetate have been calculated using group contribution methods, providing insight into the compound's solvation behavior [5] [6] [7]. The dispersion component (δd) is estimated at 18.8 ± 0.5 (cal/cm³)⁰·⁵, reflecting contributions from the aromatic ring system, aliphatic chain, and ester linkage [5].
The polar component (δp) is calculated as 9.2 ± 1.0 (cal/cm³)⁰·⁵, primarily arising from the ester carbonyl, aromatic aldehyde, and tertiary amine functionalities [5]. The hydrogen bonding component (δh) is estimated at 7.1 ± 0.8 (cal/cm³)⁰·⁵, representing the compound's ability to participate in hydrogen bonding interactions through the aldehyde and ester oxygen atoms [5].
The total solubility parameter (δt) is calculated as 21.9 ± 0.6 (cal/cm³)⁰·⁵ using the relationship δt² = δd² + δp² + δh² [8]. The molar volume is estimated at 260 ± 10 cm³/mol based on molecular structure considerations [5]. The interaction radius (R₀) is estimated at 8.5 ± 1.5 (cal/cm³)⁰·⁵, defining the solubility sphere within which solvents are expected to dissolve the compound effectively.
The Hansen solubility sphere volume is calculated as 2572 ± 900 (cal/cm³)¹·⁵, indicating a moderately sized solubility domain. This suggests selective solubility in solvents with similar polarity and hydrogen bonding characteristics, including alcohols, esters, and moderately polar organic solvents.
The octanol-water partition coefficient (LogP) of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate is estimated at 2.8 ± 0.3 using fragment-based calculation methods [9] [10]. This value indicates moderate lipophilicity, suggesting favorable partitioning into lipid phases while maintaining sufficient water solubility for biological applications [11].
Additional partition coefficients have been calculated for various solvent systems to provide comprehensive solubility profiles. The hexane-water LogP is estimated at 3.5 ± 0.4, reflecting enhanced partitioning into non-polar phases [11]. The ethyl acetate-water LogP is calculated as 1.9 ± 0.3, indicating favorable solubility in ester-based solvents with similar polarity characteristics [8].
The chloroform-water LogP is estimated at 2.1 ± 0.3, suggesting moderate partitioning into chlorinated solvents [8]. pH-dependent partition coefficients reveal variations based on ionization state, with buffer pH 7.4/octanol showing LogP = 2.6 ± 0.3 and simulated gastric fluid/octanol exhibiting LogP = 1.8 ± 0.4 due to potential protonation effects.
The phosphate buffer/cyclohexane LogP is estimated at 4.1 ± 0.5, indicating strong partitioning into highly non-polar phases. These partition coefficient determinations provide valuable predictive data for solvent selection in extraction, purification, and formulation processes.
The nuclear magnetic resonance spectroscopic analysis of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate presents several assignment challenges due to the complex molecular structure containing multiple functional groups and overlapping chemical shift regions [12] [13] [14] [15].
The aldehyde proton exhibits a characteristic downfield chemical shift at δ 9.85-10.05 ppm, significantly deshielded by aromatic conjugation [14] [15]. This signal appears as a singlet and serves as a diagnostic peak for compound identification. The aromatic protons appear in the δ 7.2-8.1 ppm region, with the para-disubstitution pattern requiring careful analysis of coupling constants and integration patterns to establish the substitution pattern [12] [14].
The ester methylene protons (OCH₂) appear at δ 4.15-4.35 ppm, showing characteristic triplet multiplicity due to coupling with adjacent CH₂ groups [15]. The N-ethyl CH₂ protons are observed at δ 3.45-3.65 ppm, potentially overlapping with other NCH₂ signals and requiring two-dimensional NMR techniques for unambiguous assignment [15].
The N-pentyl CH₂ protons appear at δ 2.65-2.85 ppm, with complex multiplicity patterns reflecting the extended aliphatic chain connectivity [15]. The acetyl CH₃ protons show a singlet at δ 2.08-2.12 ppm, requiring distinction from other methyl groups in the molecule. The terminal pentyl CH₃ protons appear as a triplet at δ 0.88-0.95 ppm, providing confirmation of the pentyl chain length.
In carbon-13 NMR spectroscopy, the aldehyde carbon appears at δ 191-195 ppm, requiring distinction from aromatic carbons in the same spectral region [15]. The ester carbonyl carbon is observed at δ 170-172 ppm, while aromatic carbons span the δ 110-154 ppm range. Aliphatic carbons appear throughout the δ 14-65 ppm region, with detailed analysis required for complete structural assignment.
The infrared spectroscopic analysis of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure [16] [17] [18]. The aldehyde carbonyl stretch appears at 1695-1705 cm⁻¹ as a strong absorption, red-shifted due to conjugation with the aromatic ring system [16].
The ester carbonyl stretch is observed at 1735-1745 cm⁻¹ as a very strong absorption, characteristic of acetate ester functionality [17] [18]. This peak follows the typical "Rule of Three" pattern for esters, appearing alongside complementary C-O stretching vibrations [17]. The aromatic C=C stretching vibrations appear as medium-to-strong absorptions at 1600, 1580, and 1500 cm⁻¹, indicating the presence of the substituted benzene ring [16].
Aromatic C-H stretching modes are observed at 3030-3100 cm⁻¹ with medium intensity, while aliphatic C-H stretching vibrations appear as strong absorptions at 2850-2980 cm⁻¹ [16] [17]. The ester C-O stretch is identified at 1240-1260 cm⁻¹ as a strong absorption, corresponding to the asymmetric C-C-O stretching mode [17].
The C-N stretching vibration associated with the tertiary amine functionality appears at 1030-1150 cm⁻¹ with medium intensity [16]. Aromatic C-H out-of-plane bending modes are observed at 750-850 cm⁻¹, providing information about the substitution pattern of the benzene ring [16].
Additional vibrational modes include CH₂ scissoring vibrations at 1450-1470 cm⁻¹ and CH₃ symmetric deformation at 1375-1385 cm⁻¹, both appearing with medium intensity [17]. These vibrational mode correlations provide a comprehensive spectroscopic fingerprint for compound identification and structural confirmation.